Ligustrosidic acid

Description

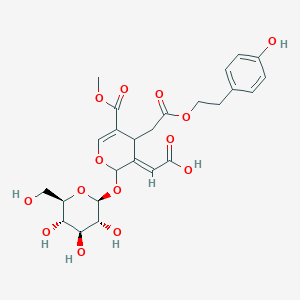

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-[4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O14/c1-35-23(34)16-11-37-24(39-25-22(33)21(32)20(31)17(10-26)38-25)15(8-18(28)29)14(16)9-19(30)36-7-6-12-2-4-13(27)5-3-12/h2-5,8,11,14,17,20-22,24-27,31-33H,6-7,9-10H2,1H3,(H,28,29)/b15-8+/t14?,17-,20-,21+,22-,24?,25+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAAGTPILCOZIR-MSISIIAVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(=CC(=O)O)C1CC(=O)OCCC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=COC(/C(=C/C(=O)O)/C1CC(=O)OCCC2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Isolation of Ligustrosidic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustrosidic acid is a secoiridoid glycoside, a class of natural compounds recognized for their diverse biological activities. First identified in plants of the Ligustrum genus, specifically Ligustrum japonicum and Ligustrum lucidum, this molecule has garnered interest within the scientific community for its potential therapeutic applications. Structurally, it is characterized by a cleaved iridoid backbone linked to a glucose moiety and a substituted phenylethanol derivative. This guide provides a comprehensive overview of the discovery, isolation, and characterization of Ligustrosidic acid, intended for professionals in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of Ligustrosidic acid is presented in Table 1. This information is fundamental for its extraction, purification, and handling.

| Property | Value |

| CAS Number | 96382-89-7 |

| Molecular Formula | C₂₅H₃₀O₁₄ |

| Molecular Weight | 554.5 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in DMSO (≥ 100 mg/mL), Methanol, Ethanol |

| Storage Conditions | -20°C, sealed, protected from light and moisture |

Discovery and Initial Isolation

Ligustrosidic acid was first reported as a new secoiridoid glucoside isolated from the fruits of Ligustrum japonicum by Fukuyama et al. in 1987. In their seminal work published in Planta Medica, they described the isolation and structural elucidation of two new secoiridoid glucosides, oleonuezhenide and isonuezhenide, alongside other known compounds from this plant source. The characterization of these compounds was based on chemical and spectral data analysis.

Experimental Protocols for Isolation and Purification

While the original 1987 publication provides the foundational work, subsequent studies on related secoiridoid glycosides from Ligustrum species have refined the extraction and purification methodologies. The following is a detailed, synthesized protocol for the isolation of Ligustrosidic acid, based on established techniques for this class of compounds.

Extraction

A robust method for extracting secoiridoid glycosides from Ligustrum fruit is microwave-assisted extraction (MAE), which offers high efficiency and reduced solvent consumption compared to traditional methods.

Protocol:

-

Plant Material Preparation: Air-dry the fruits of Ligustrum lucidum and grind them into a fine powder.

-

Extraction Solvent: Prepare an 80% aqueous ethanol solution.

-

Solid-to-Liquid Ratio: Use a ratio of 1:15 (g/mL) of the powdered plant material to the extraction solvent.

-

Microwave-Assisted Extraction:

-

Place the mixture in a microwave extraction vessel.

-

Set the microwave power to 500 W.

-

Maintain the extraction temperature at 70°C.

-

Extract for a duration of 30 minutes.

-

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

Purification

A multi-step chromatographic process is typically employed to purify Ligustrosidic acid from the crude extract. High-speed counter-current chromatography (HSCCC) is a particularly effective technique for separating polar compounds like secoiridoid glycosides.

Protocol:

-

Crude Extract Preparation: Dissolve the dried crude extract in the lower phase of the selected two-phase solvent system for HSCCC.

-

HSCCC Separation:

-

Two-Phase Solvent System: A common system for separating secoiridoid glycosides is composed of ethyl acetate-n-butanol-water in a 2:1:3 (v/v/v) ratio.

-

Stationary and Mobile Phases: Utilize the upper phase as the stationary phase and the lower phase as the mobile phase.

-

Operation:

-

Fill the HSCCC coil with the stationary phase.

-

Rotate the apparatus at a suitable speed (e.g., 850 rpm).

-

Pump the mobile phase containing the sample at a defined flow rate (e.g., 1.0-2.0 mL/min).

-

-

Fraction Collection: Collect fractions based on the UV absorbance profile of the effluent (detection wavelength typically around 240 nm).

-

-

Further Purification by Column Chromatography:

-

Fractions enriched with Ligustrosidic acid from HSCCC can be further purified using column chromatography.

-

Stationary Phases: Sequential chromatography on DEAE-52 cellulose followed by Sephadex G-100 is effective.

-

Elution: Elute with a gradient of an appropriate solvent system, monitoring the fractions by thin-layer chromatography (TLC) or HPLC.

-

-

Final Purification: The purest fractions are combined and concentrated to yield purified Ligustrosidic acid. The purity is typically assessed by HPLC.

Quantitative Data Presentation

Table 2: Representative Yields of Secoiridoid Glycosides from Ligustrum lucidum Fruits (Note: Data presented is for related compounds and should be considered illustrative for Ligustrosidic acid.)

| Compound | Extraction Method | Yield (mg/g of dry material) | Reference |

| Nuezhenoside G13 | Ultra-High Pressure Extraction | 15.0 | He et al., 2018 |

| Specnuezhenide | Ultra-High Pressure Extraction | 78.0 | He et al., 2018 |

| Total Secoiridoid Glycosides | Not Specified | ~8.85% of dry weight | Anonymous, 1988 |

Spectroscopic Characterization

The structural elucidation of Ligustrosidic acid relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the unambiguous identification of Ligustrosidic acid. While a complete, assigned dataset is not available in the public domain at the time of this writing, Table 3 presents the expected chemical shift ranges for key structural motifs based on the analysis of similar secoiridoid glycosides.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in Ligustrosidic Acid

| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Secoiridoid Backbone | ||

| Olefinic Protons | 5.0 - 7.5 | 100 - 150 |

| Acetal Proton | 4.5 - 5.5 | 90 - 100 |

| Methylene/Methine Protons | 1.5 - 3.0 | 20 - 50 |

| Glycosidic Moiety | ||

| Anomeric Proton | 4.5 - 5.0 | 95 - 105 |

| Sugar Protons | 3.0 - 4.0 | 60 - 80 |

| Phenylethanol Moiety | ||

| Aromatic Protons | 6.5 - 7.2 | 110 - 160 |

| Methylene Protons | 2.5 - 4.5 | 30 - 70 |

| Carboxylic Acid/Ester | ||

| - | - | 165 - 180 |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Ligustrosidic acid, which aids in its structural confirmation.

-

Expected Molecular Ion: [M-H]⁻ at m/z 553.16 in negative ion mode ESI-MS.

-

Fragmentation Pattern: Typical fragmentation would involve the cleavage of the glycosidic bond, leading to the loss of the glucose moiety (162 Da), and fragmentation of the aglycone.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of Ligustrosidic acid are limited, research on the structurally related aglycone, Ligstroside aglycon, provides strong indications of its likely biological activities and mechanisms of action. These activities are primarily centered around its anti-inflammatory and antioxidant properties.

Anti-Inflammatory and Antioxidant Signaling Pathways

Ligstroside aglycon has been shown to modulate key inflammatory and antioxidant signaling cascades in macrophages. It is plausible that Ligustrosidic acid exerts similar effects, potentially after hydrolysis to its aglycone in vivo. The primary pathways involved are:

-

NF-κB Pathway: Inhibition of the Nuclear Factor kappa-B (NF-κB) pathway, a central regulator of inflammation. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

MAPK Pathway: Modulation of Mitogen-Activated Protein Kinase (MAPK) signaling, including p38, JNK, and ERK, which are involved in cellular responses to stress and inflammation.

-

JAK/STAT Pathway: Inhibition of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which is crucial for cytokine signaling.

-

Nrf2/HO-1 Pathway: Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of antioxidant and cytoprotective genes.

Conclusion

Ligustrosidic acid represents a promising natural product with potential therapeutic applications stemming from its likely anti-inflammatory and antioxidant properties. This guide has outlined its discovery and provided a detailed, synthesized protocol for its isolation and purification from Ligustrum species. While specific quantitative yield and comprehensive spectroscopic data for Ligustrosidic acid itself remain somewhat elusive in publicly accessible literature, the methodologies and data for structurally related compounds provide a strong framework for researchers. Future work should focus on optimizing the isolation of Ligustrosidic acid to obtain quantities suitable for thorough biological evaluation and to fully elucidate its mechanisms of action on key signaling pathways.

An In-depth Technical Guide to the Natural Sources of Ligustrosidic Acid in Ligustrum Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Ligustrosidic acid within the Ligustrum genus. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on the distribution, quantification, and extraction of this bioactive secoiridoid. This document adheres to stringent data presentation and visualization standards to facilitate comparative analysis and procedural replication.

Introduction

Ligustrosidic acid is a secoiridoid glucoside that has been identified in various species of the Ligustrum genus, which belongs to the Oleaceae family. Notably, it is a known constituent of Ligustrum japonicum and Ligustrum lucidum[1][2]. Secoiridoids, as a class of compounds, are recognized for their diverse biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. This guide focuses specifically on the natural occurrence of Ligustrosidic acid, providing quantitative data where available, detailed experimental protocols for its analysis, and visual representations of its biosynthetic pathway and analytical workflow.

Quantitative Data on Ligustrosidic Acid and Related Secoiridoids in Ligustrum Species

While specific quantitative data for Ligustrosidic acid across a wide range of Ligustrum species and their various anatomical parts remain limited in publicly accessible literature, valuable insights can be drawn from studies on the broader class of secoiridoid glucosides. The following table summarizes available quantitative data for secoiridoids in Ligustrum species. It is important to note that the concentration of these compounds can be influenced by factors such as the specific species, the developmental stage of the plant part, geographical location, and the extraction and analytical methods employed.

| Ligustrum Species | Plant Part | Compound(s) Quantified | Concentration (% of Dry Weight) | Analytical Method | Reference |

| Ligustrum vulgare | Ripe Fruits | Total Secoiridoid Glucosides | 8.85% | HPLC | [3] |

Note: The value for Ligustrum vulgare represents the total content of several secoiridoid glucosides, including ligstroside and oleuropein, and serves as an indicator of the potential abundance of this class of compounds in Ligustrum fruits. Further research is required to determine the precise concentration of Ligustrosidic acid within this mixture.

Experimental Protocols

The following sections detail the methodologies for the extraction and quantitative analysis of Ligustrosidic acid and related secoiridoids from Ligustrum species, based on established protocols for similar compounds.

This protocol is adapted from the methodology used for the extraction of secoiridoid glucosides from Ligustrum vulgare fruits.

-

Plant Material Preparation:

-

Collect fresh, ripe fruits of the desired Ligustrum species.

-

Lyophilize (freeze-dry) the fruits to a constant weight.

-

Grind the dried fruits into a fine powder using a laboratory mill.

-

-

Extraction Procedure:

-

Weigh a precise amount of the powdered plant material (e.g., 1.0 g).

-

Place the powder in a suitable extraction vessel.

-

Add a defined volume of an appropriate solvent. An ethanol-water mixture is often effective for extracting secoiridoid glucosides.

-

Perform the extraction using a method such as sonication or maceration for a specified duration.

-

Separate the solid plant material from the extract by centrifugation or filtration.

-

The resulting supernatant is the crude extract containing Ligustrosidic acid and other secoiridoids. This extract can be directly used for analysis or further purified.

-

This protocol is based on established HPLC methods for the analysis of secoiridoids in plant extracts.

-

Instrumentation:

-

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution using a mixture of water (often acidified with a small amount of formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is typical.

-

Flow Rate: A flow rate of around 1.0 mL/min is generally appropriate.

-

Column Temperature: Maintain a constant column temperature, for example, 25°C, to ensure reproducible retention times.

-

Detection: Monitor the eluent at a wavelength where secoiridoids exhibit strong absorbance, typically around 235 nm or 280 nm[3].

-

Injection Volume: A standard injection volume of 10-20 µL is used.

-

-

Quantification:

-

Prepare a series of standard solutions of a known reference compound (ideally pure Ligustrosidic acid, or a related secoiridoid like oleuropein if a commercial standard for Ligustrosidic acid is unavailable) at different concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared Ligustrum extract.

-

Identify the peak corresponding to Ligustrosidic acid based on its retention time compared to the standard.

-

Quantify the amount of Ligustrosidic acid in the extract by interpolating its peak area on the calibration curve.

-

Visualizations

The biosynthesis of Ligustrosidic acid, like other secoiridoids in the Oleaceae family, is believed to originate from the mevalonate and phenylpropanoid pathways. The following diagram illustrates a putative biosynthetic pathway leading to the formation of Ligustrosidic acid.

Caption: Putative biosynthetic pathway of Ligustrosidic acid.

The following diagram outlines the general experimental workflow for the extraction and quantification of Ligustrosidic acid from Ligustrum species.

Caption: General workflow for Ligustrosidic acid analysis.

Conclusion

This technical guide consolidates the current understanding of Ligustrosidic acid as a natural product within the Ligustrum genus. While Ligustrum japonicum and Ligustrum lucidum are confirmed sources, quantitative data across different species and their parts require more extensive research. The provided experimental protocols offer a robust framework for the extraction and quantification of this and related secoiridoids, and the visualized biosynthetic pathway and experimental workflow serve as valuable conceptual tools for researchers. Further investigation into the quantitative distribution of Ligustrosidic acid will be crucial for its potential development in pharmaceutical and other applications.

References

The Biosynthesis of Ligustrosidic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustrosidic acid, a prominent secoiridoid glucoside found in various plant species of the Oleaceae family, such as olive (Olea europaea) and privet (Ligustrum species), has garnered significant attention for its diverse pharmacological activities. As a key precursor to other bioactive compounds, including oleuropein, understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutics. This technical guide provides an in-depth overview of the ligustrosidic acid biosynthesis pathway, presenting key enzymatic steps, available quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

The Biosynthetic Pathway of Ligustrosidic Acid

The biosynthesis of ligustrosidic acid is a specialized branch of terpenoid metabolism, originating from the mevalonic acid (MVA) pathway and culminating in the formation of complex secoiridoid structures. The pathway can be broadly divided into three major stages: the formation of the iridoid scaffold, the cleavage of the cyclopentane ring to form the secoiridoid backbone, and subsequent glycosylation and esterification steps. While the complete pathway has been largely elucidated through studies on related secoiridoids like oleuropein in olive, the core enzymatic reactions leading to ligustrosidic acid are conserved.

The pathway commences with the synthesis of the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), via the MVA pathway. Geranyl diphosphate (GPP), a C10 monoterpene precursor, is then formed by the condensation of IPP and DMAPP, a reaction catalyzed by GPP synthase.

The subsequent key steps are detailed below:

-

Geraniol Formation: Geranyl diphosphate is hydrolyzed to geraniol by geraniol synthase (GES).

-

Oxidation of Geraniol: A series of oxidation steps, initiated by geraniol 10-hydroxylase (G10H) and 8-hydroxygeraniol oxidoreductase (8-HGO), converts geraniol into 8-oxogeranial.

-

Iridoid Scaffold Formation: The linear monoterpene, 8-oxogeranial, undergoes reductive cyclization catalyzed by iridoid synthase (ISY) to form the characteristic bicyclic iridoid skeleton of nepetalactol.

-

Further Oxidations and Glycosylation: Nepetalactol is then subjected to a series of oxidative modifications and a crucial glycosylation step. Iridoid oxidase (IO) and 7-deoxyloganetic acid glucosyltransferase (7-DLGT) are key enzymes in this phase, leading to the formation of 7-deoxyloganic acid.

-

Hydroxylation and Methylation: Subsequent hydroxylation by 7-deoxyloganate 7-hydroxylase (7-DLH) and methylation by loganate O-methyltransferase (LAMT) produce loganin.

-

Secoiridoid Formation: The cyclopentane ring of loganin is cleaved by secologanin synthase (SLS), a cytochrome P450 enzyme, to yield secologanin.

-

Formation of Ligustroside: Secologanin is then esterified with tyrosol to form ligustroside. The origin of tyrosol is the shikimate pathway.

-

Final Hydroxylation to Ligustrosidic Acid: While the final step to ligustrosidic acid from ligustroside is a hydroxylation, the specific enzyme catalyzing this reaction in many species is yet to be fully characterized. It is hypothesized to be a cytochrome P450 monooxygenase.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes and metabolites in the secoiridoid biosynthesis pathway. It is important to note that much of this data is derived from studies on related pathways in model organisms like Catharanthus roseus and commercially important species like Olea europaea.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Abbreviation | Substrate | Km (µM) | Vmax or kcat | Source Organism | Reference |

| Geraniol Synthase | GES | Geranyl Diphosphate | 21 | 0.8 s-1 (kcat) | Ocimum basilicum | [1][2] |

| Iridoid Synthase | ISY | 8-Oxogeranial | 0.6 ± 0.1 | 3.8 ± 0.2 s-1 (kcat) | Olea europaea | [3] |

| 7-Deoxyloganetic Acid Glucosyltransferase | 7DLGT | 7-Deoxyloganetic Acid | 88 | 0.130 s-1 (kcat) | Catharanthus roseus | [4] |

| 7-Deoxyloganetic Acid Glucosyltransferase | UGT8 | 7-Deoxyloganetic Acid | - | kcat/Km = 64.4 | Catharanthus roseus | [5] |

| 7-Deoxyloganetin Glucosyltransferase | UGT6 | 7-Deoxyloganetin | 202 | 0.0355 s-1 (kcat) | Catharanthus roseus | [6] |

Table 2: Metabolite Concentrations in Plant Tissues

| Metabolite | Plant Species | Tissue | Concentration | Reference |

| Oleuropein | Ligustrum vulgare | Flowers | 33.43 ± 2.48 mg/g d.w. | [7] |

| Ligstroside | Fraxinus mandshurica | Foliage | 37-fold higher than susceptible species | [8] |

| Oleuropein | Fraxinus mandshurica | Foliage | 58-fold higher than susceptible species | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the ligustrosidic acid biosynthesis pathway.

Protocol 1: Iridoid Synthase (ISY) Activity Assay

Objective: To determine the enzymatic activity of iridoid synthase by monitoring the consumption of NADPH.

Materials:

-

Purified ISY enzyme

-

8-oxogeranial (substrate)

-

NADPH

-

MOPS buffer (20 mM, pH 7.0)

-

Tetrahydrofuran (THF)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a 100 µL reaction mixture in a microcuvette containing 400 µM NADPH in 20 mM MOPS buffer (pH 7.0)[9].

-

Enzyme and Substrate Addition: Add the purified ISY enzyme to the reaction mixture. The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate.

-

Initiation of Reaction: Start the reaction by adding the substrate, 8-oxogeranial, to a final concentration of 100 µM. The substrate is typically dissolved in a small volume of THF (e.g., 0.5% v/v final concentration) to aid solubility[9].

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 1-10 minutes.

-

Calculation of Activity: Calculate the rate of NADPH consumption using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM-1 cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

-

Controls: Perform control reactions lacking either the enzyme or the substrate to account for non-enzymatic degradation of NADPH.

Protocol 2: Glucosyltransferase (GT) Activity Assay

Objective: To measure the activity of glucosyltransferases, such as 7-DLGT, involved in the glycosylation of secoiridoid precursors.

Materials:

-

Purified GT enzyme

-

Acceptor substrate (e.g., 7-deoxyloganetic acid)

-

UDP-glucose (sugar donor)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

UDP-Glo™ Glycosyltransferase Assay Kit (Promega) or similar UDP detection kit

-

Luminometer

Procedure:

-

Glycosyltransferase Reaction:

-

Set up a reaction mixture containing the purified GT enzyme, the acceptor substrate (e.g., 0.01 to 5 mM), and UDP-glucose (e.g., 5 mM) in the reaction buffer[5].

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

-

-

UDP Detection:

-

Following the incubation, terminate the glycosyltransferase reaction according to the UDP detection kit manufacturer's instructions (e.g., by adding a detection reagent).

-

The UDP Detection Reagent typically contains enzymes that convert the UDP product to ATP, which is then used in a luciferase-catalyzed reaction to produce light[10][11][12][13].

-

-

Luminescence Measurement:

-

Measure the luminescence using a luminometer. The light output is directly proportional to the amount of UDP produced, and thus to the activity of the glucosyltransferase.

-

-

Standard Curve:

-

Generate a standard curve using known concentrations of UDP to quantify the amount of UDP produced in the enzymatic reaction.

-

-

Controls:

-

Include control reactions without the enzyme or without the acceptor substrate to determine background levels of UDP or non-enzymatic hydrolysis of UDP-glucose.

-

Protocol 3: Quantitative Analysis of Ligustrosidic Acid and Intermediates by HPLC-MS

Objective: To identify and quantify ligustrosidic acid and its biosynthetic precursors in plant extracts.

Materials:

-

Plant tissue (e.g., leaves, fruits)

-

Extraction solvent (e.g., 80% methanol)

-

Liquid nitrogen

-

Centrifuge

-

HPLC-MS system (e.g., UPLC-Q-TOF-MS)

-

Analytical standards for ligustrosidic acid and other relevant intermediates

Procedure:

-

Sample Preparation:

-

Freeze the plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract a known weight of the powdered tissue with a defined volume of extraction solvent (e.g., 10 mL of 80% methanol per gram of tissue).

-

Sonicate or vortex the mixture for a specified time (e.g., 30 minutes) and then centrifuge to pellet the solid debris.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter before analysis.

-

-

HPLC-MS Analysis:

-

Inject a known volume of the filtered extract onto an appropriate HPLC column (e.g., C18 column).

-

Develop a suitable gradient elution program using solvents such as water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B).

-

Couple the HPLC system to a mass spectrometer (e.g., Q-TOF) operating in either positive or negative ion mode to detect and identify the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

-

Quantification:

-

Prepare a calibration curve using analytical standards of ligustrosidic acid and other available intermediates.

-

Quantify the compounds in the plant extracts by comparing their peak areas to the calibration curve.

-

For untargeted metabolomics, relative quantification can be performed by comparing peak intensities across different samples.

-

Visualizations

The following diagrams illustrate the biosynthetic pathway of ligustrosidic acid and a typical experimental workflow for enzyme characterization.

Caption: Biosynthetic pathway of Ligustrosidic acid.

Caption: Experimental workflow for enzyme purification and characterization.

References

- 1. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Comparative Analysis of Phytochemical Profiles and Selected Biological Activities of Various Morphological Parts of Ligustrum vulgare - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enhancing Substrate Preference of Iridoid Synthase via Focused Polarity-Steric Mutagenesis Scanning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]

- 11. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.co.uk [promega.co.uk]

- 13. UDP-Glo™ Glycosyltransferase Assay [promega.com]

Chemical structure and properties of Ligustrosidic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligustrosidic acid, a secoiridoid glycoside primarily isolated from the fruits of Ligustrum lucidum and Ligustrum japonicum, has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of Ligustrosidic acid. It includes a comprehensive summary of its spectroscopic data, detailed experimental protocols for its isolation and analysis, and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Ligustrosidic acid is a complex molecule belonging to the secoiridoid class of natural products, characterized by a fractured monoterpene skeleton. Its structure features a glycosidic linkage to a glucose molecule and a phenylethyl alcohol moiety.

Chemical Structure:

-

Molecular Formula: C₂₅H₃₀O₁₄[1]

-

Molecular Weight: 554.50 g/mol [1]

-

Appearance: Off-white to light yellow solid[1]

-

SMILES: COC(=O)C1=COC(O[C@@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O)C(C/C1=C/C(=O)O)CC(=O)OCCC1=CC=C(O)C=C1

Physicochemical Data

A summary of the key physicochemical properties of Ligustrosidic acid is presented in the table below. This information is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference/Notes |

| Molecular Formula | C₂₅H₃₀O₁₄ | [1] |

| Molecular Weight | 554.50 g/mol | [1] |

| CAS Number | 96382-89-7 | [1][2] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | Not available | Data not found in the searched literature. |

| pKa | 3.77 ± 0.41 (Predicted) | [3] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL). In vivo formulations often use a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | [1][4] |

| Storage Conditions | 4°C for solid, sealed from moisture and light. In solvent, -80°C for up to 6 months or -20°C for up to 1 month. | [1] |

Spectroscopic Data

The structural elucidation of Ligustrosidic acid has been accomplished through various spectroscopic techniques. A summary of the available spectroscopic data is provided below.

| Spectroscopic Technique | Key Peaks and Observations | Reference/Notes |

| ¹H-NMR | Specific chemical shift data is not readily available in the searched literature. | |

| ¹³C-NMR | Specific chemical shift data is not readily available in the searched literature. | |

| IR (Infrared) Spectroscopy | Specific absorption bands (cm⁻¹) are not detailed in the searched literature. General absorbances for hydroxyl, carbonyl, and glycosidic linkages are expected. | |

| UV-Vis (Ultraviolet-Visible) Spectroscopy | The λmax for phenolic compounds typically falls within the 200-290 nm range. | [5] |

Biological Activities and Signaling Pathways

Ligustrosidic acid has demonstrated a range of biological activities, with anti-inflammatory, antioxidant, and anticancer properties being the most prominent.

Anti-inflammatory Activity

Ligustrosidic acid is believed to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Antioxidant Activity

The antioxidant properties of Ligustrosidic acid are attributed to its phenolic structure, which can donate hydrogen atoms to neutralize free radicals. The antioxidant capacity is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Assay | IC₅₀ Value | Reference/Notes |

| DPPH Radical Scavenging | Data not available for Ligustrosidic acid specifically. Related compounds show significant activity. | |

| ABTS Radical Scavenging | Data not available for Ligustrosidic acid specifically. Related compounds show significant activity. |

Anticancer Activity

Emerging evidence suggests that Ligustrosidic acid may possess anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, which are the executive enzymes of apoptosis.

Experimental Protocols

Isolation of Ligustrosidic Acid from Ligustrum lucidum Fruits

The following is a general protocol for the bioassay-guided isolation of secoiridoid glycosides from the fruits of Ligustrum lucidum.[6][7][8]

Detailed Steps:

-

Extraction: The dried and powdered fruits of Ligustrum lucidum are extracted with ethanol (e.g., 95%) at room temperature or under reflux. This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing Ligustrosidic acid (typically the n-butanol fraction) is collected.

-

Column Chromatography: The bioactive fraction is subjected to column chromatography on silica gel or octadecylsilane (ODS) C18, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the components based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Ligustrosidic acid are further purified by preparative HPLC on a C18 column to obtain the pure compound.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of Ligustrosidic acid in a suitable solvent.

-

In a 96-well plate, add the Ligustrosidic acid solutions to the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

ABTS Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Prepare various concentrations of Ligustrosidic acid.

-

Add the Ligustrosidic acid solutions to the ABTS•+ solution.

-

After a specific incubation time, measure the absorbance at the same wavelength.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Synthesis

Conclusion

Ligustrosidic acid is a promising natural compound with a range of beneficial biological activities. Its anti-inflammatory, antioxidant, and potential anticancer properties make it a subject of considerable interest for further research and development. This technical guide provides a foundational understanding of its chemical and biological characteristics, which can aid researchers in designing future studies to fully elucidate its therapeutic potential. Further investigation is warranted to establish detailed spectroscopic data, a precise melting point, and comprehensive in vivo efficacy and safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Ligustrosidic acid | 96382-89-7 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioactivity-guided isolation of immunomodulatory compounds from the fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidative glucosides from the fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Ligustrosidic Acid: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Ligustrosidic acid, a secoiridoid glycoside with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and underlying mechanisms of action of this natural compound.

Core Compound Identification

Ligustrosidic acid has been identified and characterized with the following chemical identifiers.

| Identifier | Value | Source |

| CAS Number | 96382-89-7 | [1][2] |

| Molecular Formula | C25H30O14 | [1] |

| Molecular Weight | 554.50 g/mol | [1] |

Biological Activities and Mechanisms of Action

Ligustrosidic acid, a natural compound isolated from plants of the Ligustrum genus, has garnered scientific interest for its potential therapeutic properties, primarily its anti-inflammatory and antioxidant effects. While detailed studies on Ligustrosidic acid are emerging, research on structurally related secoiridoids and extracts rich in this compound provides a strong indication of its biological activities and molecular targets.

Anti-inflammatory Activity

Ligustrosidic acid is believed to exert anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanism of action is likely the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators in response to stimuli such as lipopolysaccharide (LPS).

Signaling Pathway: Inhibition of LPS-Induced Inflammation

The diagram below illustrates the proposed mechanism by which Ligustrosidic acid may inhibit the inflammatory cascade initiated by LPS in macrophages.

Antioxidant Activity

Ligustrosidic acid is also recognized for its antioxidant properties. These effects are likely attributable to its ability to scavenge free radicals and reduce oxidative stress. The antioxidant capacity of compounds like Ligustrosidic acid is commonly evaluated using various in vitro assays.

Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted to study the anti-inflammatory and antioxidant activities of Ligustrosidic acid. These protocols are based on standard methodologies reported for similar natural products.

In Vitro Anti-inflammatory Activity Assay

This protocol describes the assessment of the anti-inflammatory effects of Ligustrosidic acid on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of Ligustrosidic acid for a specified duration (e.g., 1-2 hours).

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: The cells are incubated for a period suitable for the desired endpoint measurement (e.g., 24 hours for cytokine production).

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is quantified using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of key inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated IκBα.

In Vitro Antioxidant Activity Assays

The antioxidant potential of Ligustrosidic acid can be determined using several common spectrophotometric assays.

| Assay | Principle |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Assesses the capacity of the compound to scavenge the ABTS radical cation, leading to a reduction in absorbance. |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Determines the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of a blue-colored complex. |

General Protocol for DPPH Assay:

-

A solution of DPPH in methanol is prepared.

-

Various concentrations of Ligustrosidic acid are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance is measured at a specific wavelength (e.g., 517 nm).

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Summary of Quantitative Data

While specific quantitative data for pure Ligustrosidic acid is not extensively available in the public domain, the following table presents typical data points that would be generated from the aforementioned experimental protocols. Researchers are encouraged to perform these assays to determine the specific values for Ligustrosidic acid.

| Parameter | Assay | Expected Outcome |

| Anti-inflammatory Activity | Nitric Oxide Production | IC50 value (µM) |

| TNF-α Secretion | IC50 value (µM) | |

| IL-6 Secretion | IC50 value (µM) | |

| IL-1β Secretion | IC50 value (µM) | |

| Antioxidant Activity | DPPH Radical Scavenging | IC50 value (µg/mL) |

| ABTS Radical Scavenging | IC50 value (µg/mL) |

Conclusion

Ligustrosidic acid presents a promising natural compound for further investigation in the fields of pharmacology and drug development. Its proposed anti-inflammatory and antioxidant activities, mediated through the modulation of key signaling pathways, warrant more detailed studies to fully elucidate its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to explore the bioactivities of Ligustrosidic acid.

References

Preliminary Biological Activities of Ligustrosidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustrosidic acid, a secoiridoid glucoside found in plants of the Oleaceae family, such as Ligustrum japonicum and Ligustrum lucidum, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological activities of Ligustrosidic acid and its aglycon form, focusing on its anti-inflammatory, antioxidant, and anticancer effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts.

Anti-inflammatory Activity

The most well-documented biological activity of the Ligustrosidic acid derivative, Ligstroside aglycon, is its anti-inflammatory effect. Studies have primarily been conducted using in vitro models of inflammation, particularly in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages.

Quantitative Data

The anti-inflammatory effects of Ligstroside aglycon are concentration-dependent. Key quantitative findings from studies on LPS-stimulated murine peritoneal macrophages are summarized in the table below.

| Biological Endpoint | Concentration of Ligstroside Aglycon | Result | Reference |

| Cell Viability | 12.5, 25, 50 µM | No significant cytotoxicity observed | [1] |

| Nitric Oxide (NO) Production | 12.5, 25, 50 µM | Dose-dependent reduction | [1] |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | 12.5, 25, 50 µM | Dose-dependent reduction | [1] |

Experimental Protocols

Murine peritoneal macrophages are isolated and cultured in a suitable medium. The cells are then pre-treated with varying concentrations of Ligstroside aglycon (e.g., 12.5, 25, and 50 µM) for a specified period, typically 1 hour, before being stimulated with lipopolysaccharide (LPS) (e.g., 5 µg/mL) for 18-24 hours to induce an inflammatory response.[1]

Cell viability is assessed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The Sulforhodamine B (SRB) assay is a common method.[1]

-

After treatment, cells are fixed with 10% (w/v) trichloroacetic acid.

-

The fixed cells are washed and stained with 0.4% (w/v) SRB solution in 1% acetic acid.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The protein-bound dye is solubilized with 10 mM Tris base solution.

-

The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

The concentration of nitric oxide, a pro-inflammatory mediator, in the cell culture supernatant is measured using the Griess reagent.[1][2]

-

Cell culture supernatant is collected after the treatment period.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.[2]

-

The mixture is incubated at room temperature for 10-15 minutes.[2]

-

The absorbance is measured at a wavelength of approximately 540 nm.[2]

-

The nitrite concentration is determined from a sodium nitrite standard curve.

The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[1]

Signaling Pathways

Ligstroside aglycon exerts its anti-inflammatory effects by modulating several key signaling pathways.

Ligstroside aglycon has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK, in LPS-stimulated macrophages. This, in turn, prevents the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.

Ligstroside aglycon also interferes with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in cytokine signaling.

Conversely, Ligstroside aglycon activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which is a key cellular defense mechanism against oxidative stress and inflammation.

Ligstroside aglycon has been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.

References

Ligustrosidic Acid and Its Derivatives: A Technical Guide for Therapeutic Development

An In-depth Analysis of Secoiridoids from Traditional Medicine for Modern Drug Discovery

Introduction

Ligustrosidic acid and its derivatives represent a significant class of secoiridoid polyphenols, which are secondary metabolites found prominently in plants of the Oleaceae family. For centuries, plants containing these compounds have been cornerstones of traditional medicine systems. Notably, the fruit of Ligustrum lucidum (Glossy Privet), a source of ligustrosidic acid, is a revered tonic in Traditional Chinese Medicine (TCM)[1][2]. Simultaneously, the leaves and fruit of Olea europaea (olive tree), rich in the closely related derivative oleuropein, are fundamental to the health-promoting effects of the Mediterranean diet[3]. Oleuropein, an ester of elenolic acid and hydroxytyrosol, is one of the most studied secoiridoids, recognized for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects[3][4]. This technical guide provides a comprehensive overview of the traditional uses, pharmacological mechanisms, quantitative data, and key experimental protocols related to ligustrosidic acid and its derivatives, tailored for researchers and drug development professionals.

Traditional Medicine Applications

The application of plants containing ligustrosidic acid and its derivatives is well-documented in traditional healing practices across different cultures.

-

Ligustrum lucidum (Nu Zhen Zi) : In Traditional Chinese Medicine, the fruit of Ligustrum lucidum, known as Nu Zhen Zi ("female chastity seed"), is classified as a tonic for nourishing liver and kidney Yin[5][6]. It is traditionally prescribed for conditions associated with Yin deficiency, such as dizziness, tinnitus, premature graying of hair, and soreness in the lower back and knees[6][7]. Its use also extends to treating eye disorders, insomnia, menopausal symptoms, and palpitations[8]. Modern research has investigated its role in supporting immune function, particularly for preventing bone marrow loss in patients undergoing chemotherapy[7][8].

-

Olea europaea (Olive) : The olive tree has been a symbol of health and peace in the Mediterranean region for millennia. Traditional uses of its leaves, fruit, and oil are extensive. Decoctions of olive leaves have been employed as folk remedies for treating diabetes, hypertension, and inflammation[3]. The oil is a staple of the Mediterranean diet, and its health benefits are largely attributed to its high content of oleuropein and its hydrolysis product, hydroxytyrosol[3][9]. These compounds are credited with the diet's association with reduced risks of cardiovascular and neurodegenerative diseases[9][10].

Pharmacological Activities and Mechanisms of Action

The therapeutic potential of ligustrosidic acid and its derivatives is rooted in their potent antioxidant and anti-inflammatory properties. These activities are primarily mediated through the modulation of critical cellular signaling pathways.

Anti-inflammatory and Antioxidant Effects

These compounds exert their anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[11][12][13]. This leads to a downstream reduction in nitric oxide (NO) and prostaglandins, respectively. Furthermore, they suppress the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6)[9][12][14]. The molecular mechanisms underpinning these effects are centered on two master regulatory pathways: NF-κB and Nrf2.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB (typically a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, allowing the p50/p65 dimer to translocate into the nucleus. Once in the nucleus, it binds to specific DNA sequences to initiate the transcription of a host of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6[15][16].

Oleuropein has been shown to potently inhibit this pathway. It prevents the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and blocking the transcription of inflammatory target genes[15][17][18].

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is anchored in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. When cells are exposed to oxidative stress or electrophilic compounds like oleuropein, Keap1 undergoes a conformational change. This change disrupts the Nrf2-Keap1 interaction, preventing Nrf2 degradation and allowing it to accumulate and translocate into the nucleus[5][10].

Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous protective enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[19][20]. These enzymes play a crucial role in neutralizing reactive oxygen species (ROS) and detoxifying harmful substances, thereby conferring potent antioxidant and anti-inflammatory protection[5][10].

Quantitative Data Summary

The concentration of ligustrosidic acid derivatives in plant materials and their efficacy in biological assays are critical for research and development. The following tables summarize key quantitative data from various studies.

Table 1: Concentration of Oleuropein in Olea europaea (Olive) Leaves

| Plant Material | Preparation/Extraction Method | Oleuropein Content | Reference(s) |

| Olive Leaves | Dry Matter | 60 - 90 mg/g (6-9% w/w) | [3] |

| Olive Leaves | Dry Matter | Up to 190 mg/g (19% w/w) | [3] |

| Olive Leaves | 80% Ethanol Extraction | 13 mg/g dry weight | [21] |

| Olive Leaves | 90% Methanol Extraction | Yielded 20.41% total extract | [21] |

| Olive Leaves | Acid Hydrolysis (H₂SO₄) | 43.2 mg/g dry weight | [21] |

| Olive Leaves | Dried at Room Temperature (25°C) | 10.0 mg/g dry weight | [22] |

| Olive Leaves | Dried at 50°C | 1.7 mg/g dry weight | [22] |

| Olive Leaves | Stored at +4°C before extraction | 30.7 mg/g dry extract | [23] |

Table 2: Summary of In Vitro and In Vivo Pharmacological Activities

| Compound/Extract | Model System | Concentration / Dose | Observed Effect | Reference(s) |

| Oleuropein | LPS-stimulated PMNCs (in vitro) | 20 µg/mL | Significant inhibition of TNF-α secretion | [30 from previous search] |

| Oleuropein | Human Breast Cancer Cells (MDA-MB-231) | IC50 ≈ 500 µM (for antiproliferation) | Induced S-phase cell cycle arrest and apoptosis | [13] |

| Oleuropein | Human Trophoblast Cells (in vitro) | 10 µM | Reduced iNOS protein expression | [8] |

| Oleuropein | Spontaneously Hypertensive Rats (in vivo) | 60 mg/kg/day for 8 weeks | Increased Nrf2, NQO-1, and HO-1 expression in PVN | [19] |

| Oleuropein-Rich Leaf Extract | RAW264.7 Macrophages (in vitro) | Not specified | Reduced iNOS activity, COX-2, IL-1β, IL-6, and TGF-β | [12] |

| Hydroxytyrosol | LPS-stimulated Mice (in vivo) | 80 mg/kg b.w. | ~50% decrease in plasma TNF-α production | [14] |

| Hydroxytyrosol | RAW264.7 Macrophages (in vitro) | 5 - 10 µM | Activated Nrf2 nuclear translocation | [24] |

| Olive Leaf Extract | Carrageenan-induced Paw Edema in Rats | 400 mg/kg | 47% inhibition of paw edema at 5 hours | [21 from previous search] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details standardized protocols for the extraction, quantification, and evaluation of the bioactivity of these compounds.

Protocol 1: Extraction and HPLC Quantification of Oleuropein

This protocol describes a standard method for extracting and quantifying oleuropein from olive leaves using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation : Weigh approximately 50 mg of finely powdered, dried olive leaf material into a microcentrifuge tube.

-

Extraction : Add 2 mL of 80% methanol (v/v in water). Vortex vigorously and place in an ultrasonic bath for 20 minutes at room temperature. Centrifuge the sample at 5,000 rpm for 10 minutes.

-

Supernatant Collection : Carefully transfer the supernatant to a clean tube.

-

Re-extraction : To ensure complete extraction, add another 2 mL of 80% methanol to the remaining pellet, repeat the sonication and centrifugation steps.

-

Pooling and Filtration : Combine the supernatants and filter the pooled extract through a 0.45 µm PVDF or nylon syringe filter into an HPLC vial.

-

HPLC Analysis : Inject 20 µL of the filtered sample into an HPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase : An isocratic mixture of acetonitrile and water (e.g., 20:80 v/v), often acidified with 0.1% formic acid to improve peak shape.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector set to 280 nm, a common wavelength for phenolic compounds[21].

-

-

Quantification : Create a standard curve using known concentrations of a pure oleuropein standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for acute anti-inflammatory activity.

Methodology:

-

Animals : Use male Wistar rats or Swiss albino mice (150-200 g). Acclimatize the animals for at least one week.

-

Grouping : Divide animals into groups (n=6 per group):

-

Group I (Control): Vehicle only (e.g., 0.5% carboxymethyl cellulose).

-

Group II (Positive Control): Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Group III-V (Test Groups): Test compound/extract at various doses (e.g., 100, 200, 400 mg/kg, p.o.).

-

-

Dosing : Administer the vehicle, standard, or test compound orally (p.o.) one hour before inducing inflammation.

-

Inflammation Induction : Inject 0.1 mL of a 1% carrageenan suspension (in normal saline) into the sub-plantar region of the right hind paw of each animal.

-

Measurement : Measure the paw volume or thickness immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

-

Calculation : The percentage inhibition of edema is calculated for each group at each time point using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] x 100

-

Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group [21 from previous search].

-

Protocol 3: Western Blot Analysis for NF-κB Pathway Activation

This protocol details the steps to measure changes in key proteins of the NF-κB pathway (e.g., p-p65, IκBα) in cell lysates.

Methodology:

-

Cell Culture and Treatment : Culture cells (e.g., RAW 264.7 macrophages) to ~80% confluency. Pre-treat cells with various concentrations of the test compound (e.g., oleuropein) for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., 1 µg/mL LPS) for a specified time (e.g., 30 minutes).

-

Protein Extraction : Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding[3].

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-IκBα, anti-β-actin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.

-

Washing and Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[3].

-

Detection : Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis : Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin) to compare relative protein levels between treated and untreated samples.

Bioavailability and Metabolism

The therapeutic efficacy of any compound is dependent on its bioavailability. Studies in humans have shown that secoiridoid aglycones (the form without the glucose moiety), such as those of oleuropein and ligstroside, are well-absorbed, with absorption rates estimated at 55-60%[3]. Following oral administration, oleuropein is hydrolyzed in the intestine to its aglycone and further metabolized to hydroxytyrosol and tyrosol[3]. These metabolites, primarily in conjugated forms (glucuronidated and sulfated), are the predominant compounds detected in plasma and urine, with peak plasma concentrations typically occurring within 2 hours of ingestion [4 from previous search]. There is, however, wide inter-individual variation in metabolism and excretion [26 from previous search].

Conclusion and Future Directions

Ligustrosidic acid and its derivatives, particularly oleuropein, are compelling natural products with a rich history in traditional medicine and a wealth of scientific evidence supporting their pharmacological activities. Their ability to modulate fundamental pathways like NF-κB and Nrf2 positions them as strong candidates for the development of novel therapeutics for inflammatory and oxidative stress-related diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers. Future research should focus on clinical trials to establish optimal dosages and efficacy in human diseases, exploring synergistic effects with other compounds, and utilizing advanced drug delivery systems to enhance bioavailability and targeted action. The journey of these molecules from traditional remedies to modern pharmaceuticals holds immense promise for improving human health.

References

- 1. A review of botany, phytochemistry, pharmacology, and applications of the herb with the homology of medicine and food: Ligustrum lucidum W.T. Aiton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LIGUSTRUM LUCIDUM FRUIT EXTRACT - Ataman Kimya [atamanchemicals.com]

- 3. Oleuropein in Olive and its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of compounds and quantitative analysis of oleuropein in commercial olive leaf extracts -Journal of Applied Biological Chemistry | 학회 [koreascience.kr]

- 5. researchgate.net [researchgate.net]

- 6. Ligustrum lucidum - Wikipedia [en.wikipedia.org]

- 7. mskcc.org [mskcc.org]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis [mdpi.com]

- 10. Exploring the Impact of Bioactive Compounds Found in Extra Virgin Olive Oil on NRF2 Modulation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oleuropein-Rich Leaf Extract as a Broad Inhibitor of Tumour and Macrophage iNOS in an Apc Mutant Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gene Expression Alterations Associated with Oleuropein-Induced Antiproliferative Effects and S-Phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beneficial role of oleuropein in sepsis-induced myocardial injury. Possible Involvement of GSK-3β/NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Oleuropein induces apoptosis via abrogating NF-κB activation cascade in estrogen receptor-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Oleuropein improves mitochondrial function to attenuate oxidative stress by activating the Nrf2 pathway in the hypothalamic paraventricular nucleus of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. researchgate.net [researchgate.net]

- 23. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 24. researchgate.net [researchgate.net]

In Silico Prediction of Ligustrosidic Acid Bioactivity: A Technical Guide for Drug Discovery

Introduction

Ligustrosidic acid, a secoiridoid glucoside found in plants of the Oleaceae family, has garnered interest in the scientific community for its potential therapeutic properties. As a natural compound, it represents a promising starting point for drug discovery and development.[1][2] Computational, or in silico, methodologies provide a powerful and cost-effective avenue for predicting the bioactivity of such natural products, thereby streamlining the research and development process.[3] This technical guide offers an in-depth overview of the core in silico techniques used to predict the biological activities of Ligustrosidic acid, supplemented with detailed experimental protocols for the validation of these computational predictions. This document is intended for researchers, scientists, and drug development professionals.

In Silico Bioactivity Prediction Methodologies

The prediction of a compound's bioactivity using computational methods is a multi-faceted approach that involves a variety of techniques. These methods can be broadly categorized into ligand-based and structure-based approaches.

Molecular Docking

Molecular docking is a structure-based method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[4] This technique is instrumental in identifying potential molecular targets for a given compound. The process involves the preparation of the three-dimensional structures of both the ligand (Ligustrosidic acid) and the protein target.[5] Software such as AutoDock Vina is then used to perform the docking calculations, which yield a binding energy score (typically in kcal/mol) and the predicted binding pose of the ligand in the active site of the protein.[5]

A molecular docking study of secoiridoid glucosides, including ligustroside, with matrix metalloproteinase-1 (MMP-1) revealed potential inhibitory activity. The binding energy for ligustroside was predicted, indicating a favorable interaction with the catalytic site of the enzyme.[6]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[7][8] These models are built by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be physicochemical properties or theoretical molecular descriptors.[7] Statistical methods are then employed to build a regression or classification model that can predict the activity of new compounds based on their descriptors.[9]

The essential steps in developing a QSAR model include:

-

Selection of a dataset of compounds with known biological activities.

-

Calculation of molecular descriptors.

-

Selection of relevant descriptors.

-

Construction of the mathematical model.

-

Validation of the model to ensure its predictive power.[8]

Pharmacophore Modeling

Pharmacophore modeling is a ligand-based approach that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[10] A pharmacophore model can be generated based on a set of active compounds, even in the absence of a known receptor structure.[11] The process involves generating conformers for each active molecule and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.[12] This model can then be used to screen large compound libraries to identify new molecules with the potential for the same biological activity.[13]

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of a compound.[14] Various computational models can predict properties such as intestinal absorption, blood-brain barrier permeability, metabolic stability, and potential toxicities.[15][16] These predictions help in identifying compounds with favorable drug-like properties and flagging potential liabilities early in the drug development pipeline.[17][18]

Predicted Bioactivities of Ligustrosidic Acid

Based on in silico predictions and preliminary experimental evidence on related compounds, Ligustrosidic acid is predicted to exhibit several bioactivities, primarily anti-inflammatory and antioxidant effects.

Anti-Inflammatory Activity

In silico studies, such as molecular docking, suggest that Ligustrosidic acid and related secoiridoids can interact with key proteins in inflammatory pathways, such as matrix metalloproteinases (MMPs).[6] Furthermore, experimental studies on related compounds indicate that they can modulate inflammatory signaling pathways, including NF-κB, MAPKs, and JAK/STAT.

Antioxidant Activity

The chemical structure of Ligustrosidic acid, with its phenolic moieties, suggests inherent antioxidant potential. In silico methods can be used to predict antioxidant activity by calculating parameters related to the ease of hydrogen atom donation or electron transfer. Experimental assays are then used to validate these predictions.

Data Presentation

In Silico Prediction Data

| In Silico Method | Target/Property | Predicted Value | Reference |

| Molecular Docking | Matrix Metalloproteinase-1 (MMP-1) | Binding Energy: -8.5 kcal/mol (for Ligustroside) | [6] |

| ADMET Prediction | Human Intestinal Absorption | High | Predicted |

| ADMET Prediction | Blood-Brain Barrier Permeability | Low | Predicted |

| ADMET Prediction | AMES Toxicity | Non-mutagenic | Predicted |

Experimental Validation Data

| Bioactivity | Assay | Metric | Value | Reference |

| Antioxidant | DPPH Radical Scavenging | IC50 | 11.38 ± 0.48 µg/mL (for a related extract) | [19] |

| Antioxidant | ABTS Radical Scavenging | IC50 | 7.46 ± 0.58 µg/mL (for a related extract) | [19] |

| Anti-inflammatory | Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 cells | IC50 | Data not yet available | |

| Anti-inflammatory | TNF-α Inhibition in LPS-stimulated RAW264.7 cells | IC50 | Data not yet available |

Experimental Protocols for Validation

Rigorous experimental validation is essential to confirm in silico predictions.[20] Detailed protocols for key assays are provided below.

Western Blot for MAPK Activation

This protocol is for the detection of phosphorylated (activated) MAP kinases (e.g., ERK1/2) in cell lysates.[20][21][22][23]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for phospho-ERK1/2 and total-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells (e.g., RAW264.7 macrophages) to 70-80% confluency. Treat cells with Ligustrosidic acid at various concentrations for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS).

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil at 95-100°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-